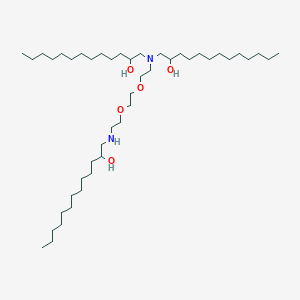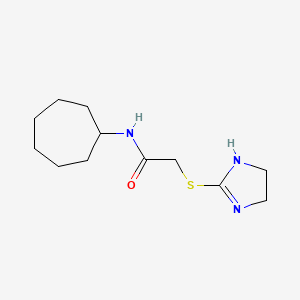
C13-112-tri-tail
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of C13-112-tri-tail involves the conjugation of a polar amino alcohol head group with three hydrophobic carbon-13 tails and a PEG2 linker . The reaction typically requires the use of organic solvents such as ethanol, DMSO, or DMF . The reaction conditions often include controlled temperatures and specific catalysts to ensure the proper formation of the compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure consistency and purity of the final product . The compound is typically stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: C13-112-tri-tail undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the polar amino alcohol head group.
Substitution: The hydrophobic tails can undergo substitution reactions with other hydrophobic groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often require the presence of catalysts and specific solvents.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified head groups or tails .
Scientific Research Applications
C13-112-tri-tail has a wide range of applications in scientific research, including:
Chemistry: Used in the formulation of lipid nanoparticles for drug delivery
Biology: Facilitates the delivery of genetic material such as siRNA and mRNA into cells.
Medicine: Plays a crucial role in the development of gene therapies and vaccines.
Industry: Utilized in the production of advanced drug delivery systems and nanomedicines.
Mechanism of Action
The mechanism of action of C13-112-tri-tail involves its ability to form lipid nanoparticles (LNPs) that encapsulate anionic substrates such as siRNA and mRNA . These LNPs facilitate the delivery of these substrates into cells, where they can exert their effects by inducing gene silencing or protein expression . The molecular targets include cellular membranes and intracellular pathways involved in gene regulation .
Comparison with Similar Compounds
C12-113-tri-tail: Similar structure but with different hydrophobic tails.
C14-110-tri-tail: Contains longer hydrophobic tails.
C15-115-tri-tail: Features a different polar head group
Uniqueness: C13-112-tri-tail is unique due to its specific combination of a polar amino alcohol head group, three hydrophobic carbon-13 tails, and a PEG2 linker, which provides optimal properties for the formation of lipid nanoparticles .
Properties
CAS No. |
1381861-96-6 |
|---|---|
Molecular Formula |
C45H94N2O5 |
Molecular Weight |
743.2 g/mol |
IUPAC Name |
1-[2-[2-[2-[bis(2-hydroxytridecyl)amino]ethoxy]ethoxy]ethylamino]tridecan-2-ol |
InChI |
InChI=1S/C45H94N2O5/c1-4-7-10-13-16-19-22-25-28-31-43(48)40-46-34-36-51-38-39-52-37-35-47(41-44(49)32-29-26-23-20-17-14-11-8-5-2)42-45(50)33-30-27-24-21-18-15-12-9-6-3/h43-46,48-50H,4-42H2,1-3H3 |
InChI Key |
SFPCEMORTGPRFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(CNCCOCCOCCN(CC(CCCCCCCCCCC)O)CC(CCCCCCCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-methoxy-2-methyl-6-[(3S)-oxolan-3-yl]oxy-6H-quinazolin-4-one](/img/structure/B11933250.png)




![(3S)-3-[[2-[2-[[[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-[[1-[2-oxo-2-[[(1S)-1,3,3-tricarboxypropyl]amino]ethyl]imidazol-2-yl]methyl]amino]methyl]imidazol-1-yl]acetyl]amino]propane-1,1,3-tricarboxylic acid](/img/structure/B11933286.png)
![6-methyl-N-[1-[[1-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]cyclopentyl]-1-benzothiophene-2-carboxamide](/img/structure/B11933293.png)
![6-Ethyl-3-({4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}amino)-5-{[1-(prop-2-enoyl)pyrrolidin-3-yl]oxy}pyrazine-2-carboxamide; methanesulfonic acid](/img/structure/B11933301.png)
![(3S,8S,10R,13S)-17-[(2R)-2-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B11933314.png)

![1-(1-Bicyclo[3.3.1]non-9-yl-piperidin-4-yl)-1,3-dihydro-indol-2-one](/img/structure/B11933324.png)
![(3S,6S,9S,15R,18S,21S,24S,27S,30S,33S,39S,42S,45S)-N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30-(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25,37-pentamethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide](/img/structure/B11933327.png)
